molecular formula C36H28N4OS B11537068 5'-Benzoyl-4-(4-ethylphenyl)-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]

5'-Benzoyl-4-(4-ethylphenyl)-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]

Cat. No.: B11537068
M. Wt: 564.7 g/mol
InChI Key: AHMKPHDIUGXMFN-UHFFFAOYSA-N
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Description

5’-Benzoyl-4-(4-ethylphenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]: is a complex heterocyclic compound with an intriguing structure. Let’s break it down:

Preparation Methods

Synthetic Routes:: Several synthetic approaches yield phthalazinones, a class of compounds related to our target. For instance:

Industrial Production:: While industrial-scale production methods for this specific compound are not widely documented, the synthesis of related phthalazinones can be adapted for large-scale production.

Chemical Reactions Analysis

Reactivity::

    Oxidation, Reduction, and Substitution: Phthalazinones can undergo various reactions, including oxidation, reduction, and substitution. Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., hydrazine derivatives).

Major Products:: The specific major products formed from these reactions depend on the reaction conditions and substituents present. Further research would provide detailed insights.

Scientific Research Applications

Chemistry and Biology::

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, exploring related phthalazinones and their unique features would provide valuable insights.

Properties

Molecular Formula

C36H28N4OS

Molecular Weight

564.7 g/mol

IUPAC Name

[4'-(4-ethylphenyl)-2',4-diphenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]-phenylmethanone

InChI

InChI=1S/C36H28N4OS/c1-2-26-22-24-27(25-23-26)33-31-20-12-13-21-32(31)36(39(37-33)29-16-8-4-9-17-29)40(30-18-10-5-11-19-30)38-35(42-36)34(41)28-14-6-3-7-15-28/h3-25H,2H2,1H3

InChI Key

AHMKPHDIUGXMFN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C3(C4=CC=CC=C42)N(N=C(S3)C(=O)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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